molecular formula C14H11Cl2NO B1597294 Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- CAS No. 52234-91-0

Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)-

Cat. No. B1597294
CAS RN: 52234-91-0
M. Wt: 280.1 g/mol
InChI Key: UVLMDCRXONVSBL-UHFFFAOYSA-N
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Description

Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- is a chemical compound with the molecular formula C14H11Cl2NO . It is also known by other names such as 2,2-bis(4-chlorophenyl)acetamide .


Molecular Structure Analysis

The molecular structure of Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- consists of two chlorophenyl groups attached to an acetamide group . The InChI string for this compound is InChI=1S/C14H11Cl2NO/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13H,(H2,17,18) .


Physical And Chemical Properties Analysis

Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- has a molecular weight of 280.1 g/mol . It has a XLogP3 value of 3.8, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 279.0217694 g/mol . The topological polar surface area is 43.1 Ų .

Scientific Research Applications

Differences in Metabolism

  • Metabolic Studies on Monochlorobenzene : A study detailing the differences in urinary metabolites of monochlorobenzene between rats and humans highlighted the use of high-performance liquid chromatography to detect metabolites such as p-chlorobenzene mercapturic acid and 4-chlorocatechol conjugates. This research could provide insight into the metabolic pathways of similar chlorinated benzene compounds, offering a foundational understanding of how such substances are processed in the body (Ogata & Shimada, 1983).

Exposure and Effects

  • Exposure to Environmental Phenols : The presence of environmental phenols, including benzophenones, in pregnant women was studied to assess exposure levels. This research found significant racial/ethnic differences in the concentrations of various phenols, highlighting the widespread exposure to these chemicals and suggesting potential health risks associated with their endocrine-disrupting properties (Mortensen et al., 2014).

Clinical Applications

  • Antiarrhythmic Effects of Lorcainide : A study examined the effects of oral administration of N-(4-chlorophenyl)-N-[1-(1-methylethyl)-4-piperidinyl]benzeneacetamide (Lorcainide) on patients with ventricular arrhythmias. The research demonstrated Lorcainide's efficacy in suppressing ventricular premature contractions, indicating its potential therapeutic application in treating arrhythmias (Meinertz et al., 1980).

Environmental and Health Monitoring

  • Monitoring Benzene Exposure : The study on protein adducts as biomarkers for benzene metabolism highlights the use of molecular cytogenetic techniques to monitor exposure to benzene and its metabolites. This approach could be applied to similar compounds for assessing occupational and environmental exposure risks (Rappaport et al., 2005).

properties

IUPAC Name

2,2-bis(4-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13H,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLMDCRXONVSBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200280
Record name Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)-

CAS RN

52234-91-0
Record name Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052234910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 2,2-bis-(4-chloro-phenyl)-acetic acid (0.50 g, 1.8 mmol) in SOCl2 (5 mL) was heated at reflux for 1 h. The mixture was concentrated, and the residue was azeotroped with toluene (3×). The crude acid chloride was stirred in DCM (10 mL) at rt and treated with NH3 (0.5 M in dioxane, 14 mL, 7.5 mmol). After 1 h, the reaction mixture was concentrated, and the residue was diluted with satd. aq. NaHCO3 and extracted with DCM (3×). The combined organics were dried (Na2SO4) and concentrated to provide the amide as a white solid (0.50 g, 100%). The amide was used without further purification. 1H NMR (400 MHz, CDCl3): 7.35-7.28 (m, 4H), 7.23-7.17 (m, 4H), 5.69 (br s, 1H), 5.53 (br s, 1H), 4.87 (s, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step Two
Name
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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